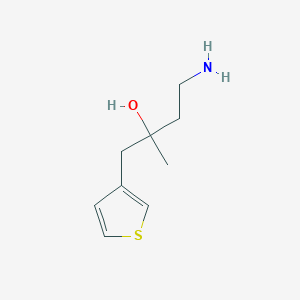

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol

Description

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

4-amino-2-methyl-1-thiophen-3-ylbutan-2-ol |

InChI |

InChI=1S/C9H15NOS/c1-9(11,3-4-10)6-8-2-5-12-7-8/h2,5,7,11H,3-4,6,10H2,1H3 |

InChI Key |

KUTSQFMZNQAEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)(CC1=CSC=C1)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

The primary synthetic approach involves condensation reactions between appropriate precursors to form the amino alcohol structure with the thiophene substituent. Typical steps include:

- Condensation of Thiophene Derivatives: The thiophene ring is introduced via coupling reactions, often starting from thiophene-3-yl precursors.

- Aminolysis or Reductive Amination: Introduction of the amino group is commonly achieved through aminolysis of epoxides or reductive amination of ketones.

- Hydroxyl Group Incorporation: The hydroxyl group at the 2-position of the butanol backbone is introduced via controlled oxidation or ring-opening reactions.

Advanced synthesis may utilize continuous flow reactors to improve reaction efficiency and scalability.

Representative Synthetic Procedure

A typical synthesis might proceed as follows:

- Preparation of Thiophene-3-yl Intermediate: Starting from 3-bromothiophene, a Grignard reagent (3-thienylmagnesium bromide) is prepared by reaction with magnesium shavings in tetrahydrofuran (THF).

- Nucleophilic Addition: The Grignard reagent is reacted with a suitable ketone or epoxide to form the butanol backbone with the thiophene ring attached.

- Amination: The intermediate undergoes aminolysis or reductive amination to introduce the amino group at the 4-position.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Purification Techniques

Purification is critical to remove unreacted starting materials and by-products. Techniques include:

- Recrystallization: Using polar solvents to selectively crystallize the target compound.

- Chromatography: Silica gel column chromatography or preparative HPLC to separate impurities.

- Temperature-Controlled Crystallization: As applied in related thiophene derivatives, temperature cycling between 30°C and 0°C can enhance purity by selective crystallization.

Analytical Data and Optimization Parameters

The following tables summarize key synthetic methods, reagents, yields, and analytical techniques used to characterize 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol.

Table 1: Synthetic Routes and Optimization Parameters

| Method | Reagents/Conditions | Yield Range | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Aminolysis of epoxide | Thiophene-3-yl epoxide, amine, NaOH/EtOH, 60°C | 45–60% | ≥95% | Side reactions during ring-opening |

| Reductive amination | 2-Methyl-2-butanone, thiophene-3-yl amine, NaBH3CN/MeOH | 50–70% | ≥90% | Stereochemical control |

| Grignard addition | 3-Thienylmagnesium bromide, ketone/epoxide, THF | 55–65% | ≥92% | Moisture sensitivity of reagents |

Table 2: Analytical Techniques for Structural Validation

| Technique | Key Data Points | Application |

|---|---|---|

| ¹H NMR | δ 1.2 (s, CH3), δ 3.2 (m, thiophene CH2) | Confirms backbone and thiophene ring structure |

| IR Spectroscopy | 3400 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (N–H bend) | Identification of amino and hydroxyl groups |

| Mass Spectrometry | Molecular ion at m/z 171.26 | Molecular weight confirmation |

| Chiral HPLC | Retention time shifts with enantiopure columns | Measures enantiomeric purity |

Research Findings and Notes on Synthesis

- The presence of the thiophene ring imparts stability and unique electronic properties to the molecule, facilitating its use in pharmaceutical intermediates.

- The amino and hydroxyl groups allow for hydrogen bonding, which can be exploited in receptor binding studies.

- Purification methods adapted from related thiophene derivatives emphasize the importance of temperature-controlled crystallization to achieve high purity and yield.

- Continuous flow synthesis techniques have been suggested to improve scalability and reproducibility, though detailed protocols remain proprietary.

- Challenges in synthesis include controlling stereochemistry at the chiral centers and minimizing side reactions such as ring-opening byproducts during aminolysis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent in drug development.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol with analogous compounds from the provided evidence:

Key Observations:

Thiophene Positional Isomerism: The 3-position thiophene in the target compound vs. 2-position in alters electronic conjugation. Thiophen-2-ylmethylamino groups () introduce a methylene spacer, decreasing direct electronic effects on the amine.

Amino Group Impact: The primary amine in the target compound enhances basicity and hydrogen-bonding capacity compared to tertiary amines (e.g., N,N-dibenzyl derivatives in ) or amides (). This could improve interactions with biological targets or catalysts.

Steric and Lipophilic Effects: Bitertanol () demonstrates how bulky substituents (biphenyl, triazole) increase lipophilicity (XLogP3 ≈ 4.5 inferred), whereas the target compound’s smaller thiophene and amino group likely favor polar solvent solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including alkylation, acylation, or nucleophilic substitution. For example, amino alcohol derivatives can be synthesized via reductive amination or thiophene-functionalized coupling reactions. Reaction conditions such as anhydrous environments (e.g., using LiAlH₄ or NaBH₄ for reductions) and solvent selection (e.g., 1,4-dioxane) are critical for minimizing side products. Industrial-scale methods may employ continuous flow chemistry to enhance efficiency .

- Key Parameters : Optimize temperature (e.g., room temperature for benzoylation), stoichiometry of reagents (e.g., equimolar ratios for isothiocyanate reactions), and purification techniques (e.g., ice/water precipitation) to improve purity .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol?

- NMR Analysis : Use - and -NMR to identify characteristic peaks for the thiophene ring (δ 6.5–7.5 ppm), hydroxyl group (broad singlet near δ 1.5–2.5 ppm), and methyl/amino protons. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to determine absolute configuration and hydrogen-bonding networks. The thiophene sulfur and hydroxyl oxygen often participate in intermolecular interactions, influencing crystal packing .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Properties : LogP (lipophilicity), pKa (acid-base behavior), and solubility in polar/nonpolar solvents. These are measured via HPLC (logP), potentiometric titration (pKa), and shake-flask methods (solubility) .

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures, critical for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. neurotransmitter modulation) for this compound?

- Experimental Design : Conduct dose-response assays across multiple cell lines or enzyme systems (e.g., acetylcholinesterase vs. monoamine oxidase) to identify target specificity. Use orthogonal assays (e.g., SPR for binding affinity, fluorometric assays for activity) to validate results .

- Data Analysis : Apply statistical tools (e.g., ANOVA for inter-study variability) and meta-analysis to reconcile discrepancies. Consider structural analogs (e.g., 4-[(2-Methylcyclohexyl)amino]butan-2-ol) to isolate the role of the thiophene moiety in bioactivity .

Q. What computational strategies are effective in predicting the receptor-binding interactions of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs). The hydroxyl and amino groups often form hydrogen bonds with active-site residues, while the thiophene ring engages in π-π stacking .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in aqueous environments .

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

- Catalytic Methods : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation or enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Industrial Scaling : Implement continuous-flow reactors with immobilized catalysts to enhance throughput and reduce racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.